(R)-6-Methyloctanoic acid (R)-6-Methyloctanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15882314
InChI: InChI=1S/C9H18O2/c1-3-8(2)6-4-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/t8-/m1/s1
SMILES:
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol

(R)-6-Methyloctanoic acid

CAS No.:

Cat. No.: VC15882314

Molecular Formula: C9H18O2

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

(R)-6-Methyloctanoic acid -

Specification

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
IUPAC Name (6R)-6-methyloctanoic acid
Standard InChI InChI=1S/C9H18O2/c1-3-8(2)6-4-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/t8-/m1/s1
Standard InChI Key GPOPHQSTNHUENT-MRVPVSSYSA-N
Isomeric SMILES CC[C@@H](C)CCCCC(=O)O
Canonical SMILES CCC(C)CCCCC(=O)O

Introduction

Structural Characteristics and Chiral Properties

Molecular Architecture

(R)-6-Methyloctanoic acid, systematically named (6R)-6-methyloctanoic acid, features a carboxylic acid functional group (COOH-\text{COOH}) at the terminal carbon and a methyl branch (CH3-\text{CH}_3) at the sixth carbon of an eight-carbon chain . Its three-dimensional configuration is defined by the RR-configuration at the chiral center, as illustrated by the SMILES notation CC[C@@H](C)CCCCC(=O)O\text{CC[C@@H](C)CCCCC(=O)O} . The molecular weight is 158.24 g/mol, consistent with medium-chain fatty acids .

Chirality and Enantiomeric Differentiation

The compound’s chirality arises from the asymmetric carbon at position 6, leading to two enantiomers: (R)- and (S)-6-methyloctanoic acid. The RR-enantiomer displays a specific optical rotation ([α]D[\alpha]_D) determined by its spatial arrangement, which distinguishes it from the SS-form . This enantiomeric divergence significantly impacts biological interactions; for instance, microbial enzymes often exhibit stereoselectivity, preferentially metabolizing one enantiomer over the other .

Physicochemical Properties

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H18O2\text{C}_9\text{H}_{18}\text{O}_2
Molecular Weight158.24 g/mol
Boiling Point253.4±8.0C253.4 \pm 8.0^\circ \text{C}
Density0.9±0.1g/cm30.9 \pm 0.1 \, \text{g/cm}^3
Flash Point129.7±6.9C129.7 \pm 6.9^\circ \text{C}

Solubility and Reactivity

The compound is sparingly soluble in water due to its hydrophobic alkyl chain but miscible with organic solvents like ethanol and diethyl ether. Its carboxylic acid group enables typical reactions such as esterification and oxidation. For example, treatment with alcohols under acidic conditions yields methyl esters, while oxidation produces ketones or shorter-chain acids.

Synthesis and Production Methods

Chemical Synthesis

Industrial production often involves catalytic hydrogenation of unsaturated precursors. A notable method employs palladium on carbon (Pd/C\text{Pd/C}) as a catalyst, which facilitates high-yield conversion of alkene intermediates to the saturated RR-enantiomer. Stereochemical control is achieved using chiral auxiliaries or asymmetric hydrogenation techniques.

Biosynthesis and Natural Isolation

(R)-6-Methyloctanoic acid has been isolated from marine-derived Nocardiopsis species, where it forms part of pyrone-containing metabolites . In one study, oxidative degradation of pyrone derivatives using ruthenium(III) chloride and sodium periodate yielded the acid, which was subsequently characterized via HPLC and NMR . Natural occurrence in coconut and palm kernel oils has also been documented, though at lower concentrations.

Biological Relevance and Metabolic Pathways

Role in Microbial Systems

In marine bacteria, (R)-6-methyloctanoic acid serves as a biosynthetic intermediate for polyketide derivatives, which exhibit antimicrobial properties . The compound’s chiral center is critical for enzyme recognition, as demonstrated by the stereospecific esterification of its SS-enantiomer in Nocardiopsis cultures .

Applications in Industry and Research

Flavor and Fragrance Industry

The compound’s branched structure contributes to unique sensory properties. Although less pungent than 4-methyloctanoic acid (associated with "goaty" flavors) , it may enhance complexity in synthetic flavor formulations.

Pharmaceutical Research

Chiral fatty acids are increasingly explored as drug delivery vehicles or anti-inflammatory agents. (R)-6-Methyloctanoic acid’s ability to penetrate lipid bilayers makes it a candidate for prodrug designs.

Analytical Chemistry

The enantiomer-specific separation of (R)- and (S)-6-methyloctanoic acid has been achieved using chiral HPLC columns, with retention times varying significantly between derivatives . This method is critical for purity assessment in synthetic batches .

Analytical Characterization Techniques

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H} NMR spectra reveal distinct signals for the methyl branch (δ0.87ppm\delta \, 0.87 \, \text{ppm}) and carboxylic proton (δ2.36ppm\delta \, 2.36 \, \text{ppm}) .

  • IR Spectroscopy: A strong absorption band at 1660cm11660 \, \text{cm}^{-1} corresponds to the carbonyl stretch .

Chromatographic Analysis

Reverse-phase HPLC with a chiral stationary phase (e.g., Cosmosil Cholester column) resolves enantiomers effectively, as demonstrated by the separation of RR- and SS-forms with retention times of 29.9 and 35.0 minutes, respectively .

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